molecular formula C15H15N3O B2916659 5-(3-Methoxybenzyl)-1H-indazol-3-amine CAS No. 1956365-13-1

5-(3-Methoxybenzyl)-1H-indazol-3-amine

Cat. No. B2916659
M. Wt: 253.305
InChI Key: VMVUXFGQAVTNHF-UHFFFAOYSA-N
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Description


5-(3-Methoxybenzyl)-1H-indazol-3-amine is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₄H₁₄N₂O

  • Molecular Weight : Approximately 226.28 g/mol

  • Structure : It belongs to the class of indazole derivatives and contains a methoxybenzyl group attached to the indazole core.


2.

Synthesis Analysis


3.

Molecular Structure Analysis


The molecular structure of 5-(3-Methoxybenzyl)-1H-indazol-3-amine consists of an indazole ring fused with an amine group and a methoxybenzyl substituent. The arrangement of atoms and bond angles significantly influences its properties and reactivity.


4.

Chemical Reactions Analysis


The compound may participate in various chemical reactions, including:



  • Substitution Reactions : The methoxybenzyl group can undergo substitution reactions (e.g., nucleophilic substitution) to modify the compound.

  • Reductive Amination : The amine group allows for reductive amination reactions, enabling the introduction of diverse functional groups.

  • Cyclization : The indazole ring system may undergo cyclization reactions to form other heterocyclic compounds.


5.

Physical And Chemical Properties Analysis



  • Melting Point : Investigate the compound’s melting point to understand its solid-state behavior.

  • Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

  • Stability : Consider its stability under different conditions (e.g., temperature, pH).


7.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : Some derivatives of 5-(3-Methoxybenzyl)-1H-indazol-3-amine have been synthesized and evaluated for their antimicrobial activities. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, showing good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Anticancer Evaluation : Derivatives of 5-(3-Methoxybenzyl)-1H-indazol-3-amine were also evaluated for their anticancer activities against a panel of 60 cell lines derived from various cancer types. Some compounds demonstrated potent anticancer activity, highlighting the therapeutic potential of these derivatives in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

  • Antiproliferative and Antimicrobial Properties : Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, containing 5-(3-Methoxybenzyl)-1H-indazol-3-amine, displayed significant antiproliferative and antimicrobial properties. These findings suggest their potential use in developing new chemotherapy drugs with minimal cytotoxicity against cancer cells and effective antimicrobial agents (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Chemical Synthesis and Structural Analysis

  • Synthetic Routes : Research into the chemical synthesis of 5-(3-Methoxybenzyl)-1H-indazol-3-amine and its derivatives involves exploring various synthetic routes and methodologies. This includes the development of novel synthetic pathways that offer improved yields, greater selectivity, and potential for scale-up (Mills, Nazer, Haddadin, & Kurth, 2006).

  • Structural and Molecular Analysis : Advanced spectroscopic and computational techniques are utilized to elucidate the structure of 5-(3-Methoxybenzyl)-1H-indazol-3-amine derivatives. This includes NMR, mass spectrometry, and X-ray crystallography, aiding in the understanding of the molecular architecture and properties of these compounds (Beytur & Avinca, 2021).

Safety And Hazards



  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow safety guidelines when working with this compound.

  • Environmental Impact : Assess its environmental persistence and potential harm.


8.

Future Directions



  • Biological Activity : Investigate its pharmacological properties (e.g., anticancer, antimicrobial, anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.

  • Drug Development : Consider its potential as a lead compound for drug development.


Remember that this analysis is based on existing literature, and further research is essential to uncover additional insights. For detailed references, consult relevant papers1.




I’ve provided a comprehensive analysis of 5-(3-Methoxybenzyl)-1H-indazol-3-amine as requested. If you need further details or have any specific questions, feel free to ask!


properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-4-2-3-10(8-12)7-11-5-6-14-13(9-11)15(16)18-17-14/h2-6,8-9H,7H2,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVUXFGQAVTNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC3=C(C=C2)NN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxybenzyl)-1H-indazol-3-amine

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